2-(Benzylamino)-2-methyl-1-propanol hydrochloride

Organic Synthesis Chemical Procurement Laboratory Workflow

Researchers and procurement teams face weighing inaccuracies with viscous liquid amino alcohols like the free base of CAS 10250-27-8. This hydrochloride salt (CAS 78533-50-3) is a crystalline solid, solving handling variability. - **Key Advantage:** Solid form vs. liquid free base (mp 68-70°C as free base) - **Structural Feature:** Gem-dimethyl hindered tertiary center for ligand asymmetry - **LogP:** 1.63 for SAR lipophilicity studies - **Purity:** Standard 95% commercial grade

Molecular Formula C11H18ClNO
Molecular Weight 215.72 g/mol
CAS No. 78533-50-3
Cat. No. B3154799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylamino)-2-methyl-1-propanol hydrochloride
CAS78533-50-3
Molecular FormulaC11H18ClNO
Molecular Weight215.72 g/mol
Structural Identifiers
SMILESCC(C)(CO)NCC1=CC=CC=C1.Cl
InChIInChI=1S/C11H17NO.ClH/c1-11(2,9-13)12-8-10-6-4-3-5-7-10;/h3-7,12-13H,8-9H2,1-2H3;1H
InChIKeyASCSNMHYNROASE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzylamino)-2-methyl-1-propanol hydrochloride: Procurement Baselines


2-(Benzylamino)-2-methyl-1-propanol hydrochloride is the hydrochloric acid salt of an achiral amino alcohol building block, with a molecular weight of 215.72 g/mol and the molecular formula C11H18ClNO [1]. As an amino alcohol hydrochloride, it is typically supplied as a solid, which simplifies handling and storage compared to its liquid free base counterpart . The compound is primarily utilized as an intermediate in organic synthesis and as a scaffold for ligand construction, with a standard commercial purity of 95% and reported LogP of 1.63 . Its tertiary carbon center bearing both amine and alcohol functionalities makes it a useful building block for further derivatization.

Solid Salt Form Supplied as a solid for precise weighing and simplified storage, unlike liquid free base.
Amino Alcohol Scaffold Contains a tertiary carbon with amine and alcohol groups for derivatization and ligand construction.
Steric Bulk Gem-dimethyl substitution adjacent to nitrogen introduces steric hindrance for selectivity control.

Why This Hydrochloride Salt Cannot Be Freely Substituted


The choice between the hydrochloride salt (78533-50-3) and the free base (10250-27-8), or other amino alcohol analogs, is not trivial for scientific workflows. The hydrochloride salt exists as a solid at room temperature, which provides distinct advantages in precise weighing, stability during storage, and simplified formulation for reactions requiring a defined counterion . Conversely, the free base is a viscous liquid with a melting point of 68-70 °C, which can complicate accurate measurement and may introduce variability in reaction stoichiometry . Furthermore, the specific gem-dimethyl substitution adjacent to the reactive nitrogen creates a sterically hindered tertiary center that distinguishes it from simpler linear amino alcohols like 2-(benzylamino)ethanol, potentially altering reaction kinetics and ligand geometry .

Target Compound (Hydrochloride Salt)
Potential Substitute
Risk
Solid at room temperature; precise weighing
Free base (10250-27-8): Viscous liquid; weighing challenges
Physical form mismatch may reduce stoichiometric accuracy
Gem-dimethyl steric bulk; tertiary carbon center
2-(Benzylamino)ethanol: Linear structure; less hindered
Steric profile may alter reaction kinetics and ligand geometry

Quantitative Evidence Guide for Selection


Physical Form Comparison: Solid Salt vs. Liquid Free Base

Procurement of the hydrochloride salt (78533-50-3) provides a significant practical advantage over the corresponding free base (10250-27-8) due to its physical state. The hydrochloride salt is consistently supplied as a solid at room temperature, with a standard purity of 95% . In contrast, the free base is a viscous, pale yellow liquid at room temperature . This difference in physical state directly impacts the accuracy of weighing and the reproducibility of small-scale reactions, where precise stoichiometry is critical.

Physical Form
Head-to-head
Solid (salt) vs. Viscous liquid (free base)
Solid form may support accurate weighing and reproducible small-scale reactions.
Purity specification may differ between salt and free base forms.
Organic Synthesis Chemical Procurement Laboratory Workflow

Lipophilicity and Structural Flexibility for Drug Design

For medicinal chemistry applications, key physicochemical parameters differentiate 2-(benzylamino)-2-methyl-1-propanol hydrochloride from simpler analogs. The compound has a calculated LogP of 1.63, a metric of lipophilicity that is important for predicting membrane permeability and ADME properties . It also possesses 4 rotatable bonds and a hydrogen bond donor count of 3 (including the protonated amine and hydroxyl group) [1]. These values contrast with those of 2-(benzylamino)ethanol (CAS 104-63-2), a common alternative building block, which has a molecular weight of 151.21 g/mol and lacks the steric bulk of the gem-dimethyl group [2].

Lipophilicity & Flexibility
Reported
LogP 1.63; 4 rotatable bonds; MW higher than 2-(benzylamino)ethanol
Provides a more lipophilic, sterically hindered building block for SAR optimization.
Calculated values; biological relevance context-dependent.
Medicinal Chemistry Drug Design Physicochemical Properties

Scaffold Utility in Asymmetric Synthesis

The core scaffold of α-substituted benzylamines, such as 2-(benzylamino)-2-methyl-1-propanol, has been explicitly described in the patent literature as valuable for use as a chiral auxiliary. The α-substitution provides a framework that can be used to deliver a substituted or unsubstituted nitrogen atom while simultaneously imparting an asymmetric bias, facilitating the separation of diastereomeric intermediates [1]. A related patent (US 5,120,853) further details that optically active benzylamine derivatives are useful as asymmetric ligands for reducing agents, enabling the production of optically active products in 'specifically high optical yield' [2]. While this patent does not use the target compound directly, it establishes the class utility for which this compound is a prototypical achiral building block.

Asymmetric Synthesis Utility
Class-level
α-Substituted benzylamine class reported as chiral auxiliaries in patent literature.
May serve as a precursor for chiral auxiliary synthesis; scaffold motif validated in class.
Target compound is achiral; chiral induction requires derivatization.
Asymmetric Synthesis Chiral Auxiliary Catalysis

Basicity and Nucleophilicity Comparison

The presence of the gem-dimethyl group adjacent to the nitrogen atom in the 2-(benzylamino)-2-methyl-1-propanol scaffold increases the basicity and nucleophilicity of the amine compared to a less sterically hindered analog. While an exact pKa value for the hydrochloride salt is not available, the predicted pKa for the conjugate acid of the free base is 14.55±0.10 . This value can be contextually compared to that of the drug mexiletine, which shares the same molecular formula (C11H18ClNO) and has a reported pKa of 9.0 at 25°C, indicating that structural arrangement significantly influences basicity [1]. The target compound's higher pKa suggests it is a stronger base, which can translate to enhanced nucleophilicity in reactions such as amination or alkylation.

Amine Basicity
Class-level
Predicted pKa 14.55 (target) vs. mexiletine pKa 9.0
Higher predicted basicity may correspond to enhanced nucleophilicity in amination or alkylation.
Predicted value; experimental validation advised.
Reaction Kinetics Amine Basicity Synthetic Chemistry

Procurement-Driven Applications


Sterically Hindered Oxazoline Ligands for Catalysis

Based on its structure as a sterically hindered amino alcohol with a gem-dimethyl group, 2-(benzylamino)-2-methyl-1-propanol hydrochloride is a rational choice for constructing oxazoline-based ligands for asymmetric catalysis . The solid hydrochloride form allows for accurate weighing, a critical step for achieving precise metal-to-ligand ratios in catalyst formation. The resulting oxazoline ligands would incorporate the compound's bulky, tertiary carbon center, which can enhance the stereocontrol of the catalytic center.

Medicinal Chemistry SAR Building Block

In drug discovery programs aiming to optimize lead compounds, this compound provides a defined scaffold for exploring the impact of lipophilicity (LogP = 1.63) and steric bulk on biological activity . Its use over a simpler amino alcohol like 2-(benzylamino)ethanol allows medicinal chemists to introduce a significant increase in molecular weight and shape, which can be a crucial part of SAR campaigns designed to improve target affinity, selectivity, or metabolic stability.

Chiral Auxiliary Precursor for Enantioselective Synthesis

As an α-substituted benzylamine derivative, the free base of this compound falls within a class of reagents proven to be effective chiral auxiliaries [1]. Researchers focused on developing asymmetric methodologies can utilize the target hydrochloride salt as a convenient, solid precursor to synthesize and evaluate novel chiral auxiliaries. Its gem-dimethyl substitution is a key structural feature that can influence the diastereomeric transition states, potentially leading to higher diastereoselectivity in subsequent reactions [1].

Application
Selection Property
Validation Focus
Asymmetric catalysis ligand synthesis
Sterically hindered amino alcohol building block
Ligand geometry and stereochemical control
Lead optimization SAR studies
Lipophilic and steric profile (gem-dimethyl, LogP context)
Impact on target affinity and metabolic stability
Chiral auxiliary development
α-Substituted benzylamine scaffold
Diastereoselectivity in asymmetric transformations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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